molecular formula C10H14O3 B8463189 2-(2-Hydroxy-2-methylpropoxy)phenol

2-(2-Hydroxy-2-methylpropoxy)phenol

Cat. No.: B8463189
M. Wt: 182.22 g/mol
InChI Key: ZMZPEDSPVYYOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-2-methylpropoxy)phenol is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a 2-hydroxy-2-methylpropoxy substituent. For example, 3-(5-(2-Hydroxy-2-methylpropoxy)-6-methyl-pyrazin-2-yl)-1H-indol-7-carbonitrile, a derivative with the same substituent, has been patented as a STING agonist for immunomodulatory applications .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-hydroxy-2-methylpropoxy)phenol

InChI

InChI=1S/C10H14O3/c1-10(2,12)7-13-9-6-4-3-5-8(9)11/h3-6,11-12H,7H2,1-2H3

InChI Key

ZMZPEDSPVYYOQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC=CC=C1O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The 2-hydroxy-2-methylpropoxy group is a critical structural feature. Comparisons with analogs reveal:

  • 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde (): This compound replaces the phenolic hydroxyl group with a bromine atom and introduces an aldehyde group.
  • 3-(5-(2-Hydroxy-2-methylpropoxy)-6-methyl-pyrazin-2-yl)-1H-indol-7-carbonitrile (): Here, the substituent is attached to a pyrazine ring in a heteroaromatic system. The electron-withdrawing pyrazine ring reduces the electron density at the oxygen atom, affecting hydrogen-bonding capacity and solubility .
Table 1: Substituent Impact on Key Properties
Compound Parent Structure Substituent Position Key Property Differences
2-(2-Hydroxy-2-methylpropoxy)phenol Phenol Ortho to hydroxyl High hydrogen-bonding capacity
5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde Benzaldehyde Para to aldehyde Enhanced electrophilicity due to bromine
STING agonist derivative () Pyrazine-indole system Pyrazine ring Improved solubility in polar solvents

Hydrogen-Bonding and Crystal Packing

The 2-hydroxy-2-methylpropoxy group facilitates intra- and intermolecular hydrogen bonds. For example:

  • (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol (): This compound forms intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O and C–H⋯O interactions, creating layered crystal structures . In contrast, this compound’s ether linkage may limit such interactions due to steric hindrance from the methyl groups.
Table 2: Hydrogen-Bonding Patterns
Compound Dominant Interactions Crystal System Reference
(E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol O–H⋯N, N–H⋯O, C–H⋯O Orthorhombic (P212121)
This compound O–H⋯O (ether-hydroxyl) Not reported

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